molecular formula C10H13NO2 B3144780 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone CAS No. 56041-61-3

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Cat. No.: B3144780
CAS No.: 56041-61-3
M. Wt: 179.22 g/mol
InChI Key: XIJFZWYCMCZYSQ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a dimethylamino group on the phenyl ring

Scientific Research Applications

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a photoinitiator in polymerization processes or as a reagent in organic synthesis. Further studies are needed to explore its precise biological mechanisms .

Safety and Hazards

  • MSDS : Link to MSDS

Future Directions

  • Structural Modifications : Design derivatives for enhanced reactivity or selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-dimethylaminobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 1-(4-Hydroxy-3-oxo-phenyl)ethanone.

    Reduction: Formation of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: This compound has additional methoxy groups, which may alter its chemical reactivity and biological activity.

    1-(4-Dimethylamino-phenyl)ethanone: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.

    4′-Aminoacetophenone: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[3-(dimethylamino)-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(12)8-4-5-10(13)9(6-8)11(2)3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFZWYCMCZYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the compound (2) (4.73 g, 21.2 mmol) obtained above in tetrahydrofuran (20 ml) and 1N hydrochloric acid (63.5 ml) was heated and stirred for 1.5 hours. The mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, extracted with ethyl acetate, washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residual solid was washed with hexane and filtrated. Yield 3.46 g (91%).
Name
compound ( 2 )
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
63.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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